2-Amino-3-methyl-2,3-dihydro-1H-inden-1-ol is a chiral organic compound characterized by its indane structure, featuring an amino group and a hydroxyl group. The presence of these functional groups makes it a versatile molecule with potential applications in various fields of chemistry and biology. The compound's molecular formula is and its molecular weight is approximately 163.22 g/mol. Its unique stereochemistry contributes to its distinct reactivity and interaction profiles, making it valuable in asymmetric synthesis and as a chiral ligand in catalysis.
These reactions highlight the compound's versatility in organic synthesis.
2-Amino-3-methyl-2,3-dihydro-1H-inden-1-ol exhibits significant biological activities due to its structural features. It has been studied for its potential effects on various biological pathways, including:
Research indicates that compounds with similar indole or indane structures often exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The synthesis of 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol can be achieved through several methods:
These synthetic routes are crucial for producing the compound in both laboratory and industrial settings.
Due to its unique properties and biological activities, 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol finds applications in various fields:
Interaction studies involving 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol focus on its binding affinity to biological targets. These studies are essential for understanding how the compound may be utilized therapeutically. For example:
Such studies are critical for establishing the compound's efficacy and safety profile.
Several compounds share structural similarities with 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminoindane | Lacks hydroxyl group; less versatile | Simpler structure limits reactivity |
| 2-Aminoindanone | Contains a carbonyl group instead of a hydroxyl group | Different reactivity profile due to carbonyl |
| 2-Amino-1-indanol | Similar structure but different stereochemistry | Affects biological activity differently |
| (1R,2S)-2-Amino-3,3-dimethyl-indan | Contains additional methyl groups | May exhibit different biological activities |
The uniqueness of 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol lies in its specific stereochemistry and functional groups. These characteristics provide distinct reactivity and interaction profiles compared to its analogs, making it particularly valuable in asymmetric synthesis and as a chiral ligand in catalysis.
Catalytic asymmetric hydrogenation represents one of the most direct and scalable routes to enantiomerically enriched 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol. Manganese complexes with facially coordinating P,N,N ligands have demonstrated exceptional enantioselectivity (up to 98:2 enantiomeric ratio) in the hydrogenation of imines derived from indanone precursors. These imines are generated in situ from ketones and amines, eliminating the need for isolating unstable intermediates. For example, hydrogenation of 3-keto-indane derivatives under 50 bar H~2~ at 60°C with a Mn catalyst achieves >99% conversion and 73–89% isolated yields.
Rhodium-based systems, such as Rh-(Me-Duphos) and Rh-Tangphos, have also been explored for analogous substrates, offering complementary selectivity profiles. In the hydrogenation of α-aminomethylacrylates, Rh-Tangphos achieves enantioselectivities >96% ee, albeit with longer reaction times compared to Mn catalysts. Computational studies rationalize the stereochemical outcomes, attributing selectivity to steric interactions between the catalyst’s chiral pocket and the substrate’s methyl group.
| Catalyst System | Substrate | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Mn-P,N,N | Indanone imine | 98 | 89 | |
| Rh-Tangphos | α-Aminomethylacrylate | 96 | 95 | |
| Ru-BINAP | E-2a | <50 | 30 |
Transition-metal catalysis remains limited by the need for high-pressure H~2~ and sensitive ligand architectures. Recent efforts focus on earth-abundant metal catalysts to improve sustainability.
Chiral auxiliaries derived from cis-1-aminoindan-2-ol have proven effective for stereocontrol in the synthesis of 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol analogs. The rigid indane skeleton of the auxiliary restricts conformational flexibility, enabling high diastereoselectivity in alkylation and cyclization reactions. For instance, N-hydrocinnamoyl aminoindanol acetonide undergoes methyl iodide alkylation with a 97:3 diastereomeric ratio, setting two stereocenters in HIV protease inhibitors.
Bis(oxazoline) ligands derived from aminoindanol facilitate asymmetric Diels-Alder and hetero-Diels-Alder reactions, achieving enantioselectivities >90% ee. These auxiliaries are particularly valuable for constructing quaternary stereocenters adjacent to the amino-alcohol moiety. A notable example involves the use of sulfonamide-based auxiliaries for titanium-enolate mediated aldol reactions, yielding β-hydroxy-α-amino esters with >95% de.
“The conformational rigidity of aminoindanol auxiliaries surpasses that of phenylglycinol, providing superior transition-state control.”
Despite their utility, auxiliary-based methods often require stoichiometric amounts of chiral material and multi-step deprotection sequences, limiting industrial applicability.
Biocatalytic resolutions using engineered enzymes offer a sustainable alternative for accessing enantiopure 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol. Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic cis- and trans-3-aminoindan-1-ol via acetylation, achieving >99% ee for both enantiomers. The enzyme’s broad substrate tolerance accommodates sterically hindered indane derivatives, with reaction rates optimized using isopropyl acetate as the acyl donor.
Immobilized CAL-B on epoxy-functionalized resins enhances operational stability, enabling reuse for ≥10 cycles without significant loss of activity. Coupling biocatalytic resolution with Mitsunobu inversion allows the preparation of orthogonally protected indane-1,3-diamines, demonstrating the method’s versatility.
| Enzyme | Substrate | ee (%) | Conversion (%) | |
|---|---|---|---|---|
| CAL-B | cis-3-Aminoindanol | 99 | 50 | |
| CAL-B | trans-3-Aminoindanol | 99 | 50 |
While biocatalysis avoids toxic metals and high-pressure conditions, substrate scope remains narrower compared to transition-metal catalysis. Protein engineering efforts aim to expand applicability to bulkier indane derivatives.
Classical resolution of racemic 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol relies on diastereomeric salt formation with chiral acids such as dibenzoyl-L-tartaric acid. However, enzymatic resolutions using CAL-B offer higher efficiency, as demonstrated in the separation of cis- and trans-3-aminoindanol isomers. Crystallization-induced dynamic resolution (CIDR) further enhances enantiopurity by coupling reversible racemization with selective crystallization, though this remains underexplored for indane amino-alcohols.
Chromatographic methods, including chiral HPLC with cellulose-based stationary phases, resolve enantiomers with >99% purity but are impractical for large-scale synthesis. Emerging membrane-based separation technologies show promise for continuous resolution but require validation for amino-indane derivatives.